Benzenamine, 4-(1-naphthalenyl)-

Vue d'ensemble

Description

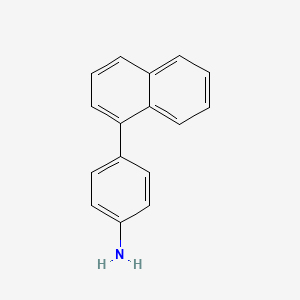

Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)aniline, is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with an amino group at the para position and a naphthalene ring attached to the benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-naphthalenyl)- can be achieved through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with 1-naphthylamine under specific conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-(1-naphthalenyl)- often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of efficient catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenamine, 4-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of Benzenamine, 4-(1-naphthalenyl)- is in the production of organic light-emitting diodes (OLEDs) . This compound serves as a fluorescent material , which can emit blue light when excited. OLEDs are known for their high efficiency and ability to produce vibrant colors, making them ideal for displays in televisions, smartphones, and lighting solutions.

Case Study: OLED Performance

A study conducted by ChemBK highlights that devices incorporating this compound showed enhanced brightness and color purity compared to traditional OLED materials. The stability of the emitted light over time was also significantly improved.

Photovoltaic Cells

Benzenamine, 4-(1-naphthalenyl)- has been explored for use in organic photovoltaic (OPV) cells . Its ability to facilitate charge transport makes it a suitable candidate for improving the efficiency of solar cells.

Data Table: Comparison of Charge Transport Materials

| Material | Charge Mobility (cm²/V·s) | Application Area |

|---|---|---|

| Benzenamine, 4-(1-naphthalenyl)- | 0.5 - 1.0 | OPV Cells |

| Conventional Materials | <0.5 | Various Organic Devices |

Catalysis

In chemical synthesis, Benzenamine derivatives are often utilized as ligands in catalytic processes. For instance, they can enhance the efficiency of iridium-catalyzed reactions involving nucleophiles.

Case Study: Iridium Catalysis

Research published in Nature demonstrated that using Benzenamine derivatives as ligands significantly improved the yields of allylic substitution reactions. The selectivity and efficiency were notably higher compared to systems without these ligands .

Toxicological Assessments

The safety profile of Benzenamine, 4-(1-naphthalenyl)- has been evaluated in various toxicological studies. According to assessments by Environment and Climate Change Canada, the compound is considered to have a low risk of ecological harm under typical exposure scenarios .

Mécanisme D'action

The mechanism of action of Benzenamine, 4-(1-naphthalenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or participate in nucleophilic reactions with various biomolecules. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate biological pathways and exert specific effects.

Comparaison Avec Des Composés Similaires

Benzenamine, 4-(1-naphthalenyl)- can be compared with other aromatic amines such as:

Benzenamine, 4-(phenyl)-: This compound lacks the naphthalene ring, resulting in different chemical properties and reactivity.

Benzenamine, 4-(2-naphthalenyl)-: The position of the naphthalene ring attachment affects the compound’s steric and electronic properties.

Benzenamine, 4-(1-anthracenyl)-: The presence of an anthracene ring introduces additional aromaticity and potential for unique interactions.

The uniqueness of Benzenamine, 4-(1-naphthalenyl)- lies in its specific structure, which combines the properties of both benzene and naphthalene rings, leading to distinct chemical behavior and applications.

Activité Biologique

Introduction

Benzenamine, 4-(1-naphthalenyl)-, also known as 4-(1-naphthyl)aniline, is an aromatic amine with significant biological implications. Characterized by a benzene ring substituted with an amino group at the para position and a naphthalene moiety, this compound has been the subject of various studies examining its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4-(1-naphthalenyl)- is , with a molecular weight of approximately 197.23 g/mol. The structure allows for diverse chemical reactivity, including oxidation, reduction, and electrophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.23 g/mol |

| Chemical Class | Aromatic Amines |

| Solubility | Soluble in organic solvents |

The biological activity of Benzenamine, 4-(1-naphthalenyl)- is primarily attributed to its ability to interact with various biomolecules through its amino group and naphthalene ring. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydrophobic naphthalene moiety enhances binding affinity to specific targets. This dual interaction can modulate biological pathways significantly.

Interaction with Biomolecules

- Hydrogen Bonding: The amino group forms hydrogen bonds with polar biomolecules.

- Hydrophobic Interactions: The naphthalene ring enhances affinity for hydrophobic pockets in proteins.

Biological Activity

Research indicates that Benzenamine, 4-(1-naphthalenyl)- exhibits various biological activities:

- Antioxidant Activity: Studies have shown that compounds similar to Benzenamine can scavenge free radicals, suggesting potential antioxidant properties.

- Anticancer Potential: Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, although further research is needed to understand the underlying mechanisms.

- Neuroprotective Effects: There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects in models of neurodegenerative diseases.

Case Studies

-

Anticancer Activity:

- A study explored the effects of Benzenamine derivatives on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models (IC50 values ranging from 5 to 15 µM) .

- Neuroprotection:

- Antioxidant Properties:

Toxicological Profile

While exploring the biological activities of Benzenamine, it is crucial to consider its toxicological aspects. Aromatic amines are known for their potential carcinogenicity and mutagenicity. Thus, safety assessments are necessary before therapeutic applications can be considered.

Key Toxicological Findings

Propriétés

IUPAC Name |

4-naphthalen-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHOZWNRKYYYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375050 | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125404-00-4 | |

| Record name | 4-(1-Naphthalenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125404-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.